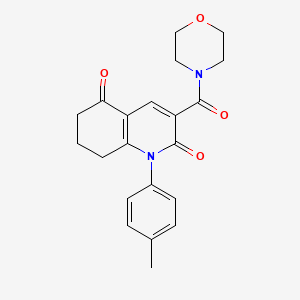
1-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a hexahydroquinoline core, a morpholine ring, and a methylphenyl group, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of 1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the hexahydroquinoline core, followed by the introduction of the morpholine ring and the methylphenyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
2-(4-methylphenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide: This compound shares some structural similarities but differs in its core structure and functional groups.
Benzeneacetamide, 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-: Another related compound with a different core structure. The uniqueness of 1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups and core structure, which may confer distinct properties and applications.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(morpholine-4-carbonyl)-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H22N2O4/c1-14-5-7-15(8-6-14)23-18-3-2-4-19(24)16(18)13-17(21(23)26)20(25)22-9-11-27-12-10-22/h5-8,13H,2-4,9-12H2,1H3 |
Clave InChI |
IQWFRWHTRRWNEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)N4CCOCC4)C(=O)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















